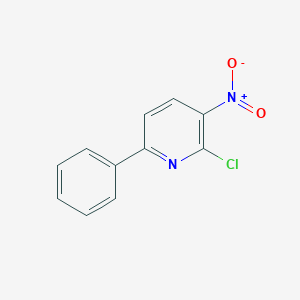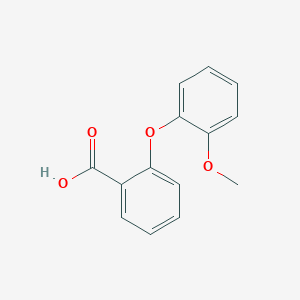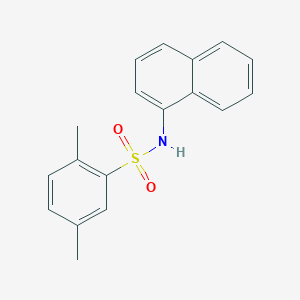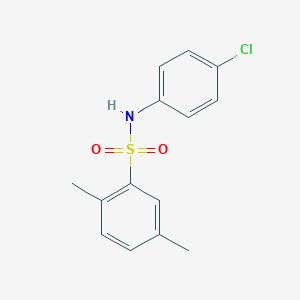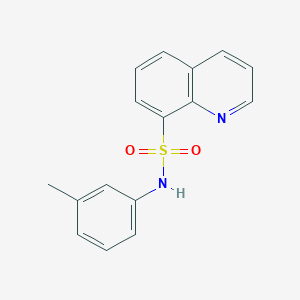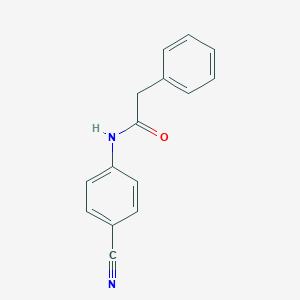
4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound. It belongs to the class of 1,2,4-triazoles, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole. The use of a base assists the synthesis of an intermediate due to the reaction between the NH group in C2 of 3-amino-1,2,4-triazole and the active carbon of dimethyl acetylenedicarboxylate. In the continuation of the reaction, the involvement of aldehyde, cyclization, and dehydration processes occur .Chemical Reactions Analysis
1,2,4-triazoles have been introduced as antimicrobial agents and various medicines due to having N–C–S linkage in the skeleton . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Wissenschaftliche Forschungsanwendungen
Antifungal Applications
The 1,2,4-triazole ring is known for its antifungal properties. Compounds with this ring, including our subject compound, have been studied for their effectiveness against various fungal strains. They are compared with standard drugs like itraconazole and fluconazole for their minimal inhibitory concentration (MIC) values, showing promising results .
Anticancer Activity
Derivatives of 1,2,4-triazole, such as our compound, have been investigated for their potential anticancer activities. They are explored for their ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116), showing significant cytotoxic activities .
Antimicrobial Properties
The thiol group in the compound’s structure contributes to its antimicrobial properties. Research has shown that such compounds can exhibit strong inhibitory effects against both Gram-positive and Gram-negative bacteria, making them valuable in the development of new antimicrobial agents .
Anti-inflammatory Uses
Compounds containing the 1,2,4-triazole moiety are also explored for their anti-inflammatory properties. They can be designed to target specific inflammatory pathways, potentially leading to the development of new anti-inflammatory medications .
Antioxidant Potential
The mercapto- and thione-substituted derivatives of 1,2,4-triazole, including our compound, have been reported to possess antioxidant properties. This makes them interesting candidates for research into oxidative stress-related diseases .
Antiviral Therapeutics
Some heterocycles with the 1,2,4-triazole structure have shown powerful anti-HIV effects. The compound could be modified to enhance its antiviral capabilities, potentially contributing to treatments for viral infections .
Chemical Synthesis Building Blocks
Due to the versatile nature of the 1,2,4-triazole ring, compounds like 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol serve as building blocks in chemical synthesis. They are used to construct a wide range of organic molecules, including polymers and functional materials .
Drug Design and Development
The structural significance of nitrogen-based heterocycles, such as our compound, is evident in drug design. Nearly 60% of small-molecule drugs contain a nitrogen heterocycle, highlighting the importance of such compounds in pharmaceutical engineering .
Eigenschaften
IUPAC Name |
4-amino-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-6-3-2-4-7(5-6)8-11-12-9(14)13(8)10/h2-5H,10H2,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNCIEVZGZDKTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359440 |
Source


|
| Record name | 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
105576-60-1 |
Source


|
| Record name | 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




